Aluminum chlorhydrex

描述

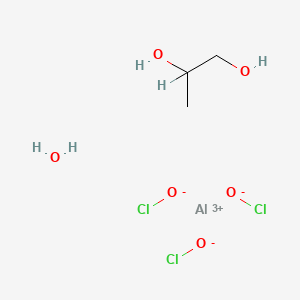

Aluminum chlorhydrex: is a water-soluble compound that belongs to a group of specific aluminum salts. It is commonly used in cosmetics as an antiperspirant and as a coagulant in water purification processes. The general formula for this compound is Al₂Cl(OH)₅, and it is known for its high charge, which makes it effective at destabilizing and removing suspended materials in water .

准备方法

Synthetic Routes and Reaction Conditions: Aluminum chlorhydrex can be synthesized through the reaction of aluminum chloride with water. The process involves the hydrolysis of aluminum chloride, which results in the formation of this compound. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminum chloride with water in large reactors. The reaction is carefully monitored to maintain the appropriate temperature and pH levels. The resulting solution is then purified and concentrated to achieve the desired concentration of this compound .

化学反应分析

Types of Reactions: Aluminum chlorhydrex undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form aluminum oxide.

Reduction: It can be reduced to form elemental aluminum.

Substitution: It can undergo substitution reactions with other halides or hydroxides.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Reducing agents like hydrogen or carbon can be used.

Substitution: Reactions with other halides or hydroxides are carried out under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Aluminum oxide (Al₂O₃)

Reduction: Elemental aluminum (Al)

Substitution: Various aluminum halides or hydroxides

科学研究应用

Chemistry: Aluminum chlorhydrex is used as a coagulant in water treatment processes to remove dissolved organic matter and colloidal particles. Its high charge makes it effective in destabilizing and aggregating suspended materials .

Biology and Medicine: In the field of medicine, this compound is used in antiperspirants to reduce excessive sweating. It works by blocking the sweat ducts and forming aggregates with sweat proteins .

Industry: this compound is used in the paper industry as a sizing agent and in the textile industry for dye fixation. It is also used in the production of certain types of catalysts and as a flocculant in wastewater treatment .

作用机制

Aluminum chlorhydrex exerts its effects by plugging eccrine sweat pores and forming aggregates with sweat proteins. These aggregates bind to the walls of the sweat ducts, forming a membrane that blocks sweat output. This mechanism is primarily responsible for its antiperspirant properties .

相似化合物的比较

Aluminum chloride: Used in extreme sweating conditions due to its smaller molecule size, which allows it to penetrate sweat ducts more effectively.

Aluminum chlorohydrate: Similar to aluminum chlorhydrex but with a slightly different chemical structure.

Polyaluminum chloride: Used as a coagulant in water treatment but has a lower charge compared to this compound .

Uniqueness: this compound is unique due to its high charge and effectiveness in destabilizing and removing suspended materials in water. Its ability to form aggregates with sweat proteins also makes it a highly effective antiperspirant .

生物活性

Aluminum chlorhydrex, a compound commonly used in antiperspirants and various therapeutic applications, has garnered attention for its biological activity, particularly regarding its neurotoxic effects and interactions with cellular components. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Aluminum compounds, including this compound, exhibit several biological activities that can lead to significant health implications:

- Neurotoxicity : Research indicates that aluminum can interfere with cellular functions by altering biomolecular conformations. It selectively interacts with nucleic acids and proteins, leading to disruptions in gene expression and cellular metabolism. For instance, aluminum species have been shown to target euchromatic regions of brain cell nuclei, impacting gene expression patterns crucial for neuronal function .

- Oxidative Stress : Long-term exposure to aluminum has been associated with increased oxidative stress in various cell types. This oxidative stress is linked to neurodegenerative diseases such as Alzheimer's disease (AD), where aluminum exposure has been shown to enhance the production of amyloid-beta (Aβ) peptides and tau protein aggregation .

- Cellular Uptake : Studies on dermal absorption have demonstrated that topical application of aluminum compounds results in minimal systemic absorption. A study using a radio-microtracer indicated that the fraction absorbed from topical application was between 0.002% and 0.06%, suggesting limited bioavailability through the skin .

Case Studies

Several case studies highlight the effects of this compound in clinical settings:

- Hyperhidrosis Treatment : A case series involving ten patients with hyperhidrosis showed significant improvement when treated with a combination of aluminum chloride hexahydrate and botulinum toxin type A. Five patients achieved a 75% to 100% reduction in sweating, while another five experienced complete cessation of sweating .

- Neurotoxic Effects in Occupational Settings : Longitudinal studies on aluminum welders revealed neuropsychological changes associated with elevated aluminum levels in plasma and urine. Workers exposed to higher concentrations exhibited cognitive deficits consistent with aluminum neurotoxicity, although no cases of manifest encephalopathy were reported .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study Type | Findings | Exposure Level | Limitations |

|---|---|---|---|

| Neurotoxicity | Chronic exposure linked to higher risk for Alzheimer's disease (OR 1.71) | >100 µg Al/L drinking water | Other dementia causes possible |

| Dermal Absorption | Minimal systemic absorption from topical application | 0.002–0.06% absorbed | Limited sample size |

| Hyperhidrosis | Significant reduction in sweating with combination therapy | 15% Aluminum chloride gel | Small sample size |

属性

IUPAC Name |

aluminum;propane-1,2-diol;trihypochlorite;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2.Al.3ClO.H2O/c1-3(5)2-4;;3*1-2;/h3-5H,2H2,1H3;;;;;1H2/q;+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZZLAMCXFHTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.O.[O-]Cl.[O-]Cl.[O-]Cl.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10AlCl3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53026-85-0, 68953-68-4 | |

| Record name | Aluminum chlorohydrex [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053026850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, chloro propylene glycol complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068953684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum Chlorohydrex | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, chloro propylene glycol complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, chloro hydroxy propylene glycol complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。